1,3-Bis(2-chloroethylthio)propane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-chloroethylsulfanyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRGRBPJIRKFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)CSCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023352 | |
| Record name | 1,3-Bis(2-chloroethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |
| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
63905-10-2 | |
| Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Bis(2-chloroethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 2 Chloroethylthio Propane
Historical and Contemporary Synthetic Pathways for 1,3-Bis(2-chloroethylthio)propane and Related Structures
The synthesis of this compound is not as extensively documented as that of the primary chemical warfare agent, sulfur mustard (bis(2-chloroethyl) sulfide). However, its synthesis can be achieved through methods analogous to those developed for sulfur mustard and its derivatives. Historically, the production of sulfur mustards has involved several key processes, which can be adapted for the synthesis of this compound.
A primary and contemporary route to this compound involves a two-step process. The first step is the synthesis of the precursor diol, 1,3-Bis(2-hydroxyethylthio)propane. This is typically achieved by the reaction of 1,3-propanedithiol (B87085) with two equivalents of 2-chloroethanol (B45725) or, more commonly, through the Williamson ether synthesis-like reaction between the disodium (B8443419) salt of 1,3-propanedithiol and ethylene (B1197577) oxide. An alternative and well-documented laboratory-scale synthesis of the diol precursor involves the reaction of the sodium salt of 2-mercaptoethanol (B42355) with 1,3-dichloropropane (B93676). prepchem.com In this method, sodium methoxide (B1231860) is used to deprotonate 2-mercaptoethanol in methanol, followed by the addition of 1,3-dichloropropane. prepchem.com
The second and final step is the chlorination of the resulting diol, 1,3-Bis(2-hydroxyethylthio)propane, to yield the target compound. This transformation is analogous to the final step in many historical sulfur mustard syntheses. Common chlorinating agents used for this type of conversion include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid (HCl). wikipedia.org The Meyer-Clarke method, for instance, utilizes concentrated hydrochloric acid to convert thiodiglycol (B106055) to sulfur mustard and can be applied here. wikipedia.org The use of thionyl chloride is also a prevalent method for converting alcohols to alkyl chlorides. nih.gov
Step 1: Synthesis of the Diol Precursor HS(CH₂)₃SH + 2 NaOCH₃ → NaS(CH₂)₃SNa + 2 CH₃OH NaS(CH₂)₃SNa + 2 C₂H₄O → HO(CH₂)₂S(CH₂)₃S(CH₂)₂OH
or
2 HS(CH₂)₂OH + 2 NaOCH₃ → 2 NaS(CH₂)₂OH + 2 CH₃OH 2 NaS(CH₂)₂OH + Cl(CH₂)₃Cl → HO(CH₂)₂S(CH₂)₃S(CH₂)₂OH + 2 NaCl
Step 2: Chlorination of the Diol HO(CH₂)₂S(CH₂)₃S(CH₂)₂OH + 2 SOCl₂ → Cl(CH₂)₂S(CH₂)₃S(CH₂)₂Cl + 2 SO₂ + 2 HCl
Synthesis of Structural Analogs for Comparative Mechanistic Studies
The synthesis of structural analogs of this compound is crucial for comparative mechanistic studies, particularly in understanding the structure-activity relationships of sulfur mustards. These analogs can be synthesized by modifying the core structure in two primary ways: altering the length of the alkane linker and varying the substituent on the sulfur atom.
To synthesize analogs with different linker lengths, the 1,3-dichloropropane used in the initial step can be replaced with other α,ω-dihaloalkanes. For example, using 1,2-dichloroethane (B1671644) would yield 1,2-Bis(2-chloroethylthio)ethane, while using 1,4-dichlorobutane (B89584) would produce 1,4-Bis(2-chloroethylthio)butane. This allows for the investigation of how the distance between the two thioether groups affects the compound's reactivity and biological activity.
Similarly, analogs with different alkyl groups on the sulfur can be prepared by starting with different thioalcohols. For instance, using 3-mercaptopropanol instead of 2-mercaptoethanol would lead to the synthesis of 1,3-Bis(3-chloropropylthio)propane after subsequent chlorination.
A summary of potential structural analogs and the required precursors is presented in the table below.
| Analog Name | Linker Precursor | Thioalcohol Precursor |
| 1,2-Bis(2-chloroethylthio)ethane | 1,2-Dichloroethane | 2-Mercaptoethanol |
| 1,4-Bis(2-chloroethylthio)butane | 1,4-Dichlorobutane | 2-Mercaptoethanol |
| This compound | 1,3-Dichloropropane | 2-Mercaptoethanol |
| 1,3-Bis(3-chloropropylthio)propane | 1,3-Dichloropropane | 3-Mercaptopropanol |
Characterization of Synthetic Intermediates and Precursors in Laboratory Synthesis
The characterization of synthetic intermediates and precursors is essential to ensure the purity of the final product and to understand the reaction pathway. The primary precursor in the synthesis of this compound is 1,3-Bis(2-hydroxyethylthio)propane.
This diol intermediate is typically a yellow, oily liquid at room temperature. prepchem.com Its identity and purity can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Investigations of 1,3 Bis 2 Chloroethylthio Propane Reactivity and Degradation
Hydrolysis Pathways and Reactive Intermediate Formation
The hydrolysis of 1,3-Bis(2-chloroethylthio)propane is a critical degradation pathway that proceeds through the formation of reactive cyclic sulfonium (B1226848) ions. These intermediates play a central role in the subsequent reactions that lead to the final hydrolysis products.
Formation and Characterization of Cyclic Sulfonium Ions from this compound
The hydrolysis of this compound, also referred to as QN3 in some literature, has been investigated using nuclear magnetic resonance (NMR) spectroscopy. These studies have demonstrated that the hydrolysis proceeds via the formation of stable cyclic sulfonium ions. researchgate.netnih.gov In a mixture of deuterated acetone (B3395972) and deuterium (B1214612) oxide, these cyclic intermediates were observed and found to persist in the aqueous solution for up to a week. researchgate.netnih.gov
The initial step in the hydrolysis involves an intramolecular cyclization where one of the sulfur atoms attacks the adjacent β-carbon, displacing a chloride ion to form a six-membered cyclic sulfonium ion. nih.gov This intermediate is significantly more stable than the three-membered episulfonium ions formed during the hydrolysis of simpler sulfur mustards like bis(2-chloroethyl) sulfide (B99878) (HD). nih.gov The formation of these relatively long-lived sulfonium ions is a key feature of the reactivity of this compound in aqueous environments. researchgate.netnih.gov
Kinetics and Thermodynamics of this compound Hydrolysis Reactions
While the formation of cyclic sulfonium ions has been qualitatively described, detailed kinetic and thermodynamic data for the hydrolysis of this compound are not extensively available in the public domain. The stability of the observed cyclic sulfonium ions suggests that the initial cyclization is a key rate-determining step, but specific rate constants and activation parameters have not been reported. researchgate.netnih.gov
Identification and Structural Elucidation of Hydrolysis Products
The hydrolysis of this compound ultimately leads to the replacement of both chlorine atoms with hydroxyl groups. The final hydrolysis product is 1,3-bis(2-hydroxyethylthio)propane. researchgate.netnih.gov The proposed reaction pathway involves the initial formation of a cyclic sulfonium ion, which is then attacked by a water molecule to form a hemi-hydrolyzed intermediate, 1-(2-chloroethylthio)-3-(2-hydroxyethylthio)propane. This intermediate can then undergo a second intramolecular cyclization and subsequent hydrolysis to yield the final diol product. nih.gov
Interestingly, the formation of a macrocyclic oxadithiaether, which is observed in the hydrolysis of the related compound 1,2-bis(2-chloroethylthio)ethane (QN2), was not demonstrated for this compound. researchgate.netnih.gov
Oxidation Reactions and Derived Product Characterization
The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized products are important degradation markers. While detailed mechanistic studies on the oxidation of this specific compound are limited, the identities of its primary oxidation products have been reported. The expected oxidized derivatives include the corresponding sulfoxide (B87167) and sulfone.
Nucleophilic Substitution Reaction Mechanisms of this compound
Elimination Reactions and Formation of Vinylic Degradation Products
Elimination reactions of β-chloro sulfides can lead to the formation of vinylic products. For sulfur mustards, the elimination of hydrogen chloride (HCl) can result in the formation of chloroethyl vinylic and divinylic compounds. While these are considered feasible degradation products for this class of compounds, specific studies on the elimination reactions of this compound and the characterization of any resulting vinylic products have not been detailed in the available literature.
Advanced Analytical Strategies for Characterization and Detection of 1,3 Bis 2 Chloroethylthio Propane and Its Metabolites
Chromatographic-Mass Spectrometric Techniques in Research Applications
Chromatographic separation combined with mass spectrometric detection is a cornerstone for the analysis of 1,3-Bis(2-chloroethylthio)propane. These hyphenated techniques offer high-resolution separation of complex mixtures and definitive identification based on mass-to-charge ratios and fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a principal method for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov In research applications, GC-MS and its more advanced tandem mass spectrometry configuration (GC-MS/MS) are employed for both the definitive identification and precise quantification of the target analyte. nih.gov The typical workflow involves sample extraction with an organic solvent, followed by direct injection into the GC system. cdc.gov
For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS/MS is utilized. This technique involves the selection of a specific precursor ion of this compound after initial ionization, followed by its fragmentation in a collision cell to produce characteristic product ions. Monitoring these specific transitions significantly reduces background noise and improves detection limits. Electron ionization (EI) is a common ionization method used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for identification. nih.gov The National Institute of Standards and Technology (NIST) maintains a mass spectral library that includes data for this compound, which serves as a valuable reference. nist.gov
High-resolution mass spectrometry (HRMS) coupled with GC offers further advantages by providing highly accurate mass measurements, which aids in the elemental composition determination of unknown compounds and the differentiation of isobars. acs.org The development of comprehensive analytical methods often includes the determination of GC retention indices, which provide an additional layer of confirmation for the analyte's identity. nih.gov
Table 1: GC-MS Parameters for Analysis of Sulfur Mustard-Related Compounds
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (or equivalent) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp (e.g., 40°C to 300°C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, or High-Resolution (e.g., Orbitrap) |
| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |
This table presents a generalized set of parameters. Specific conditions may vary based on the instrument and analytical goals.
For the analysis of more polar metabolites and degradation products of this compound, which may not be amenable to GC analysis, liquid chromatography-mass spectrometry (LC-MS/MS) is the technique of choice. researchgate.net This approach is particularly valuable for analyzing hydrolysis products and biological conjugates. researchgate.net
LC-MS/MS methods typically involve reversed-phase chromatography to separate the analytes from the sample matrix. nih.gov The separated compounds are then introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source, which is well-suited for ionizing polar, non-volatile molecules. researchgate.netresearchgate.net Tandem mass spectrometry (LC-MS/MS) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is used to achieve high sensitivity and specificity for quantitative studies. researchgate.netshimadzu.com This involves monitoring specific precursor-to-product ion transitions for the target analytes and their internal standards. researchgate.net
The development of LC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including mobile phase composition, gradient elution, and collision energies. nih.govusda.gov These methods have been successfully applied to the analysis of various metabolites in biological matrices, such as urine, with detection limits often in the low nanogram per milliliter range. researchgate.net
Atmospheric pressure chemical ionization (APCI) is another valuable ionization technique for LC-MS analysis, particularly for compounds that are less polar and have some volatility. researchgate.net In the context of this compound, APCI-MS has been effectively used to characterize its degradation products, such as the corresponding sulfoxides and sulfones. researchgate.net
APCI is a soft ionization technique that typically produces a protonated molecule [M+H]+, providing clear molecular weight information. researchgate.net By adjusting the source conditions, in-source collision-induced dissociation can be induced to generate fragment ions, which aids in structural elucidation. researchgate.net Both positive and negative ionization modes can be employed in APCI-MS to gain comprehensive structural information on the degradation products. researchgate.net This technique has proven useful in studying the environmental fate of sulfur mustard analogues by characterizing their oxidation and hydrolysis products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its various intermediates and degradation products. bbhegdecollege.com While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the molecular structure by probing the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. rsc.orgdocbrown.info The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the connectivity of atoms. mdpi.com Similarly, the number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info
For more complex structures and for definitive assignment of all signals, two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
The combination of these NMR experiments allows for the complete and unambiguous assignment of the chemical structure of this compound and its derivatives, such as its hydrolysis product, 1,3-Bis(2-hydroxyethylthio)propane. rsc.orgnist.gov
Table 2: General NMR Data for Thioether Structures
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| ¹H | 2.5 - 3.0 (for -S-CH ₂-CH₂-Cl) | Chemical environment and neighboring protons |
| ¹³C | 30 - 45 (for -C H₂-S- and -C H₂-Cl) | Number of non-equivalent carbon atoms |
Note: Specific chemical shifts are highly dependent on the solvent and the exact molecular structure.
Development and Validation of Analytical Reference Standards and Databases for Research
The accuracy and reliability of any analytical measurement are fundamentally dependent on the availability of high-quality, well-characterized analytical reference standards. lgcstandards.com For the analysis of this compound, the development and validation of certified reference materials (CRMs) are crucial for method validation, instrument calibration, and quality control. lgcstandards.com
The synthesis and purification of this compound and its key metabolites are the first steps in producing reference standards. The identity and purity of these standards must be rigorously confirmed using a combination of analytical techniques, including NMR, MS, and chromatographic methods.
Furthermore, the creation of comprehensive spectral databases is essential for the rapid and reliable identification of these compounds in research and forensic samples. The NIST Chemistry WebBook is a prime example of a publicly accessible database that contains mass spectral data for a vast number of compounds, including this compound. nist.gov Research laboratories also contribute to the development of in-house and shared databases that include mass spectra (under various ionization conditions) and GC retention indices for a wide range of related compounds. nih.gov These databases are invaluable tools for the tentative identification of unknown compounds detected in environmental or biological samples.
Application of Analytical Methods in Environmental Sample Analysis for Research Purposes
The analytical methods described above are widely applied in research settings for the detection and quantification of this compound and its degradation products in various environmental matrices. This research is critical for understanding the environmental fate, transport, and persistence of this compound.
Samples such as soil, water, and sediment are typically analyzed. nih.gov The sample preparation step is crucial and often involves solvent extraction, solid-phase extraction (SPE), or other cleanup techniques to remove interfering matrix components and concentrate the analytes. nih.govresearchgate.netnih.gov For instance, soil samples might be extracted with an organic solvent, and the extract can be concentrated and analyzed by GC-MS or LC-MS. nih.gov Spiking experiments are often conducted to evaluate the stability and extractability of the target analytes from the matrix. nih.gov
The choice of analytical technique depends on the specific research question, the target analytes, and the nature of the environmental sample. GC-MS is often preferred for the parent compound, while LC-MS is more suitable for its more polar degradation products like 1,3-Bis(2-hydroxyethylthio)propane. cdc.govnist.gov These analytical approaches have enabled researchers to study the hydrolysis and oxidation of this compound in different environmental compartments, providing valuable data for environmental risk assessment and remediation research.
Molecular and Cellular Mechanisms of Interaction for 1,3 Bis 2 Chloroethylthio Propane
DNA Alkylation and Cross-Linking Mechanisms in Model Systems
As a chemical related to sulfur mustard, 1,3-Bis(2-chloroethylthio)propane is understood to exert its effects through the alkylation of DNA. noaa.gov This process involves the formation of a highly reactive cyclic sulfonium (B1226848) ion intermediate, which then readily attacks nucleophilic centers on DNA bases. The bifunctional nature of the molecule, possessing two chloroethylthio groups, allows it to react at two separate points, leading to the formation of DNA cross-links.
These cross-links can be of two types:
Intrastrand cross-links: Formed between two bases on the same strand of DNA.
Interstrand cross-links: Formed between bases on opposite strands of the DNA double helix.
Interstrand cross-links are particularly disruptive as they prevent the separation of the DNA strands, a critical step for fundamental cellular processes. The formation of these adducts and cross-links is a hallmark of bifunctional alkylating agents and represents the primary mechanism of their interaction with genetic material.
The reaction of this compound with DNA results in the formation of stable covalent adducts. The process begins with an intramolecular cyclization of one of the 2-chloroethylthio arms to form a reactive episulfonium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base. The N7 position of guanine (B1146940) is the most frequent site of alkylation, followed by the N3 position of adenine (B156593).
After the formation of this initial "monoadduct," the second 2-chloroethylthio arm can undergo the same activation process, reacting with another base to form a cross-link. For example, a common adduct is the 7-[2-(2-hydroxyethylthio)ethyl]guanine. If the second arm reacts, it can form products such as bis(guanin-7-yl)ethyl sulfide (B99878). Studies on analogous compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) have shown the formation of various exocyclic adducts with deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov
Table 1: Examples of DNA Adducts Formed by Bifunctional Alkylating Agents
| Adduct Type | Description | Example Nucleobase Target |
|---|---|---|
| Monoadduct | Covalent attachment of one arm of the alkylating agent to a single DNA base. | N7-guanine, N3-adenine |
| Interstrand Cross-link | The agent links two bases on opposite DNA strands. | N7-guanine to N7-guanine |
| Intrastrand Cross-link | The agent links two bases on the same DNA strand. | Adjacent guanines |
The formation of DNA adducts, particularly interstrand cross-links, has a profound inhibitory effect on DNA replication and transcription. nih.gov These lesions create a physical barrier that stalls the progression of DNA and RNA polymerases along the DNA template. An interstrand cross-link effectively "locks" the two strands of the double helix together, preventing the strand separation necessary for both replication and transcription initiation and elongation.
This blockage leads to the arrest of the cell cycle, as the cell's machinery cannot duplicate its genome or synthesize necessary messenger RNA (mRNA) for protein production. The stalled replication forks and transcriptional complexes are potent signals for the cell to initiate DNA repair pathways or, if the damage is too extensive, to undergo programmed cell death (apoptosis). Research on the related compound BCNU has demonstrated its ability to interfere with the synthesis of new DNA in cell models. nih.gov
Protein Alkylation and Enzyme Interaction Studies in Vitro
In addition to DNA, proteins are also major targets for alkylation by electrophilic compounds like this compound. The reactive episulfonium ion intermediate can covalently bind to nucleophilic amino acid residues within proteins. Cysteine residues, with their highly nucleophilic thiol (-SH) group, are particularly susceptible to alkylation. nih.gov Other potential targets include histidine, lysine, and methionine residues.
This alkylation can have several consequences for protein function:
Enzyme Inactivation: If the alkylated residue is part of an enzyme's active site, the enzyme's catalytic activity can be irreversibly inhibited.
Disruption of Structure: Covalent modification can alter the three-dimensional conformation of a protein, disrupting its function, stability, or its ability to interact with other molecules.
Interference with Regulatory Modifications: Alkylation of cysteine residues can prevent their participation in normal redox-sensitive signaling pathways, such as the formation of regulatory disulfide bonds. nih.gov
In vitro studies using various alkylating agents have established these mechanisms, demonstrating that protein alkylation is a significant contributor to cellular dysfunction. nih.gov
Glutathione (B108866) and Thiol-Mediated Interactions in Cellular Research Models
Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein thiol in most cells and plays a central role in cellular defense against electrophilic and oxidative insults. Due to its nucleophilic thiol group, GSH can directly react with alkylating agents like this compound in a detoxification process.
This reaction, which can be spontaneous or catalyzed by enzymes such as glutathione S-transferases (GSTs), conjugates the alkylating agent to GSH. The resulting conjugate is typically less reactive and more water-soluble, facilitating its removal from the cell. This process serves as a primary defense mechanism, neutralizing the agent before it can reach more critical targets like DNA and essential proteins. However, extensive exposure to the alkylating agent can lead to the depletion of the cellular GSH pool, compromising the cell's antioxidant defenses and rendering it more vulnerable to damage from the agent and other sources of oxidative stress.
Cellular Response Pathways in In Vitro Models (Mechanistic Focus)
The DNA damage inflicted by this compound, particularly the creation of DNA strand breaks that arise during attempts to repair adducts, is a potent trigger for the nuclear enzyme Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP is a key sensor of DNA damage in the cell.
The mechanism of activation involves PARP's N-terminal DNA-binding domain, which recognizes and binds to single- and double-strand breaks in the DNA. nih.gov This binding event causes a conformational change that allosterically activates the C-terminal catalytic domain of the enzyme. The activated PARP then uses nicotinamide (B372718) adenine dinucleotide (NAD+) as a substrate to synthesize long, branched polymers of poly(ADP-ribose) (PAR) and attach them to itself (auto-ADP-ribosylation) and other nuclear proteins, such as histones and DNA repair factors. nih.govnih.gov
This PARP activation has critical downstream consequences observed in in vitro models of sulfur mustard exposure: nih.gov
Recruitment of Repair Factors: The PAR polymers act as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.
Depletion of Cellular Energy: The synthesis of PAR is an energy-intensive process that consumes large quantities of NAD+. Severe DNA damage can lead to massive PARP activation, causing a rapid depletion of the cellular NAD+ pool. Since NAD+ is essential for ATP production through glycolysis and oxidative phosphorylation, its depletion leads to a secondary decline in cellular ATP levels. nih.gov
In vitro studies on endothelial cells and keratinocytes exposed to sulfur mustard have shown a significant increase in PARP activity and a corresponding dose-dependent loss of NAD+ and ATP. nih.gov This energy crisis can severely impair cellular functions and ultimately contribute to cell death.
Table 2: Effects of PARP Activation in Response to Alkylating Agent Damage
| Event | Mechanistic Detail | Cellular Consequence | Reference |
|---|---|---|---|
| PARP Binding | The DNA-binding domain of PARP recognizes DNA strand breaks caused by the alkylating agent. | Initiates the DNA damage response. | nih.gov |
| PARP Activation | Binding triggers the catalytic activity of PARP. | Synthesis of poly(ADP-ribose) chains. | nih.govnih.gov |
| NAD+ Consumption | PARP utilizes NAD+ as a substrate for PAR synthesis. | Rapid depletion of cellular NAD+ pools. | nih.gov |
| ATP Depletion | Loss of NAD+, a critical coenzyme for cellular respiration, leads to a fall in ATP production. | Cellular energy crisis, impairment of cellular functions, and potential cell death. | nih.gov |
NAD+ Depletion and Associated Metabolic Perturbations
The interaction of this compound, a sulfur mustard analog, with cellular components initiates a cascade of events that significantly impacts cellular metabolism, with the depletion of nicotinamide adenine dinucleotide (NAD+) being a central and critical consequence. This depletion is not an isolated event but rather a key trigger for broader metabolic disturbances, including the impairment of energy production pathways.
A primary mechanism underlying NAD+ depletion following exposure to sulfur mustards is the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). tandfonline.comoup.com Sulfur mustards are potent alkylating agents that can cause significant DNA damage. oup.com This damage, particularly DNA strand breaks, triggers the activation of PARP. oup.comnih.gov PARP is a family of enzymes crucial for DNA repair and signaling. oup.com In response to DNA damage, PARP cleaves NAD+ into nicotinamide and ADP-ribose to synthesize poly(ADP-ribose) (PAR) polymers on nuclear proteins, a process essential for recruiting DNA repair machinery. nih.gov
While low to moderate activation of PARP is a normal and beneficial cellular response to DNA damage, excessive DNA damage caused by agents like this compound leads to hyperactivation of PARP. oup.com This over-activation results in a rapid and substantial consumption of the cellular NAD+ pool. tandfonline.comnih.gov The depletion of NAD+, a critical coenzyme for numerous metabolic redox reactions, has profound consequences for cellular energy metabolism. nih.govnih.gov
One of the most significant metabolic perturbations arising from NAD+ depletion is the inhibition of glycolysis. nih.gov Glycolysis is a fundamental pathway for ATP production, and several of its key enzymes are NAD+-dependent. The depletion of NAD+ directly hampers the activity of these enzymes, leading to a bottleneck in the glycolytic pathway and a subsequent decrease in ATP production. tandfonline.com Studies on sulfur mustard have demonstrated time- and concentration-dependent inhibition of glycolysis and depletion of NAD+ as early as four hours after exposure. tandfonline.comnih.gov This disruption of energy metabolism can ultimately contribute to cell death. tandfonline.comnih.gov
The following table summarizes the key molecular events and their metabolic consequences following exposure to sulfur mustard compounds, which are mechanistically relevant to this compound.
| Molecular Event | Consequence | Research Finding |
| DNA Alkylation | Triggers DNA damage response pathways. | Sulfur mustards are potent alkylating agents causing DNA strand breaks. oup.com |
| PARP Activation | Initiates DNA repair but consumes NAD+. | DNA damage leads to the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). tandfonline.comoup.comnih.gov |
| NAD+ Depletion | Impairs NAD+-dependent metabolic pathways. | Hyperactivation of PARP leads to a rapid depletion of intracellular NAD+. tandfonline.comnih.gov This has been observed as early as 4 hours post-exposure in cultured human keratinocytes. tandfonline.comnih.gov |
| Inhibition of Glycolysis | Reduces cellular ATP production. | Sulfur mustard exposure causes a time- and concentration-dependent inhibition of glycolysis. tandfonline.comnih.gov |
| Metabolic Collapse | Leads to cellular dysfunction and death. | The combined effects of NAD+ depletion and inhibition of energy metabolism contribute to cytotoxicity. tandfonline.comnih.gov |
It is important to note that while the depletion of NAD+ via PARP hyperactivation is a major contributor to the metabolic toxicity of sulfur mustards, some research suggests that these compounds may also inhibit glycolysis directly, independent of NAD+ levels. tandfonline.comnih.gov This indicates a multifaceted mechanism of metabolic disruption.
Environmental Persistence and Decontamination Research for 1,3 Bis 2 Chloroethylthio Propane
Environmental Fate Modeling and Experimental Studies of 1,3-Bis(2-chloroethylthio)propane Degradation
Specific environmental fate modeling for this compound is not extensively detailed in publicly available literature. However, its structural similarity to sulfur mustard allows for inferences regarding its environmental persistence. noaa.gov Sulfur mustards are known to be highly persistent in the environment, particularly in soil and building materials.
The degradation of these compounds is primarily governed by hydrolysis and oxidation. The rate of degradation is influenced by environmental factors such as temperature, pH, and the presence of moisture. In soil, degradation is generally slow, with half-lives that can extend for days or even weeks. usda.gov The persistence allows for potential long-term contamination of affected areas. Environmental fate models, such as the BETR-Global model used for other persistent organic pollutants, help simulate global dispersion and deposition, although specific parameterization for this compound is not documented. nih.gov
Degradation Product Profiling in Various Environmental Matrices
While a specific degradation product profile for this compound is not available, the degradation pathways are expected to mirror those of sulfur mustard (HD). The primary reactions in the environment are hydrolysis and oxidation.
Hydrolysis: In the presence of water, the chloroethyl groups undergo hydrolysis, replacing the chlorine atoms with hydroxyl groups. This process can lead to the formation of thiodiglycol-type compounds.
Oxidation: The sulfur atoms are susceptible to oxidation. Partial oxidation results in the formation of the corresponding sulfoxide (B87167), which is significantly less toxic. researchgate.net However, further oxidation can produce the sulfone, a compound that retains vesicant (blistering) properties similar to the parent agent. researchgate.netnih.gov
Therefore, in environmental matrices like soil and water, one would expect to find a mixture of the parent compound, its partially and fully hydrolyzed products, and its oxidized products (sulfoxide and sulfone).
Fundamental Chemical Principles in Decontamination Formulations Research
Decontamination research for sulfur mustards, including this compound, focuses on chemical reactions that convert the toxic agent into harmless products. The two primary strategies involve oxidative degradation and nucleophilic attack.
Oxidation is a highly effective method for neutralizing sulfur mustards. The primary target of the oxidant is the electron-rich sulfur atom.
The goal is the selective oxidation of the sulfide (B99878) to the sulfoxide, which is a stable and significantly less toxic compound. researchgate.net Over-oxidation to the sulfone is generally avoided as it can be as toxic as the original agent. researchgate.netnih.gov Common oxidative decontamination formulations are often hydrogen peroxide-based.
Key research findings include:
Formulations containing hydrogen peroxide, sodium bicarbonate, and sodium molybdate (B1676688) can achieve over 99.9% decontamination of sulfur mustard within 5 minutes. ekb.eg The bicarbonate and molybdate act as activators, increasing the effectiveness of the hydrogen peroxide. ekb.eg
The primary reaction pathway is the conversion of the sulfur atom to a sulfoxide, avoiding the formation of the more toxic sulfone. ekb.eg
Enzyme-catalyzed oxidation using chloroperoxidase has been studied, demonstrating the potential for biocatalytic decontamination. nih.gov
Peracetic acid, generated "on-demand" from ethyl acetate (B1210297) and hydrogen peroxide assisted by the lipase (B570770) CALB, can effectively neutralize sulfur mustard simulants by selectively oxidizing the sulfur atom. nih.gov
| Formulation Type | Key Components | Mechanism | Reported Efficiency | Reference |
|---|---|---|---|---|
| Aqueous Oxidative | Hydrogen Peroxide, Sodium Bicarbonate, Sodium Molybdate | Oxidizes sulfur to sulfoxide | >99.9% in 5 minutes | ekb.eg |
| Enzymatic | Chloroperoxidase, Hydrogen Peroxide, NaCl | Enzyme-catalyzed oxidation | Reaction rate constant of 0.006 s⁻¹ | nih.gov |
| Biocatalytic Flow System | Lipase CALB, Ethyl Acetate, Hydrogen Peroxide | 'On-demand' generation of peracetic acid for oxidation | Effective neutralization of simulants | nih.gov |
Nucleophilic substitution and elimination reactions provide another robust pathway for the neutralization of sulfur mustards. These reactions target the electrophilic carbon atom adjacent to the chlorine, leading to the displacement of the chloride ion or the elimination of hydrogen chloride (HCl).
Common nucleophiles used in decontamination formulations include amines and alkoxides.
Non-aqueous formulations are often preferred for their effectiveness over a wide range of temperatures, including sub-zero conditions, and for their compatibility with sensitive equipment. researchgate.netiscience.in
A formulation containing ethanolamine, benzyl (B1604629) alcohol, KOH, dimethyl sulfoxide, and 18-crown-6-ether was shown to degrade sulfur mustard by more than 99% within 30 minutes, primarily through an HCl elimination pathway. researchgate.net
Another improved non-aqueous decontaminant using 2-aminoethanol, dimethylamino ethanol, and sodium hydroxide (B78521) degraded over 99% of sulfur mustard within 45 minutes at -35°C. iscience.iniscience.in
Zirconium-based metal-organic frameworks (MOFs) have been developed to catalyze the hydrolytic degradation of both real and simulated chemical warfare agents, leveraging both nucleophilic and basic sites within the material's structure. acs.org
| Formulation Type | Key Components | Mechanism | Reported Efficiency | Reference |
|---|---|---|---|---|
| Non-aqueous Nucleophilic | Ethanolamine, Benzyl alcohol, KOH, DMSO, 18-crown-6-ether | HCl Elimination | >99% in 30 minutes | researchgate.net |
| Improved Non-aqueous | 2-Aminoethanol, Dimethylamino ethanol, NaOH, DMSO | Nucleophilic attack/elimination | >99% in 45 min at -35°C | iscience.iniscience.in |
| Catalytic Material | Zirconium Metal-Organic Frameworks (e.g., UiO-66-NH₂) | Catalytic hydrolysis | Rapid hydrolysis of simulants and agents | acs.org |
Future Directions and Emerging Research Areas Pertaining to 1,3 Bis 2 Chloroethylthio Propane
Development of Novel and Enhanced Analytical Methodologies
The accurate detection and quantification of 1,3-bis(2-chloroethylthio)propane and its related products are fundamental for any detailed chemical or biochemical study. While standard techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are available for this compound, future research will likely focus on developing more sensitive, specific, and rapid analytical methodologies. nist.gov
Emerging trends point towards the refinement of mass spectrometry techniques. Methods like electrospray ionization tandem mass spectrometry (ESI-MSn) and atmospheric pressure chemical ionization mass spectrometry (APCI-MS) have proven effective for identifying biological and environmental degradation products of similar sulfur mustard analogues. researchgate.net These techniques are valuable for obtaining characteristic spectra that can be used for unambiguous compound identification. researchgate.net Future work could involve creating comprehensive spectral libraries for this compound and its potential metabolites or degradation products using these advanced MS methods.
Furthermore, developing methods that require minimal sample preparation is a significant goal. This could involve creating new derivatization strategies to improve the volatility and thermal stability of the compound and its hydrolysis products for GC-MS analysis, a technique successfully used for related compounds. researchgate.net
Table 1: Potential Advancements in Analytical Methodologies
| Methodology | Potential Enhancement | Research Objective |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Increased mass accuracy and resolving power. | To provide unambiguous elemental composition determination of the parent compound and its transformation products. |
| Tandem Mass Spectrometry (MS/MS) | Enhanced structural elucidation capabilities. | To map fragmentation pathways and create robust spectral libraries for confident identification in complex matrices. |
| Gas Chromatography with Advanced Detectors | Use of sulfur- or chlorine-specific detectors. | To improve selectivity and lower detection limits, reducing interference from matrix components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Improved separation of non-volatile degradation products. | To analyze hydrolysis products and other polar derivatives without the need for chemical derivatization. |
Advanced Studies in Reaction Kinetics and Computational Chemistry (e.g., DFT Calculations)
Understanding the reactivity of this compound is key to predicting its behavior. The compound is recognized as a bifunctional alkylating agent, capable of forming cross-links with nucleophiles. ontosight.ai However, detailed kinetic data on its various reactions, such as hydrolysis and reactions with biological nucleophiles, are not extensively documented.
Future research should focus on detailed kinetic studies to determine the rate constants, activation energies, and reaction mechanisms under various conditions (e.g., pH, temperature, solvent). Such experimental studies provide the empirical foundation for understanding its stability and reactivity.
Complementing experimental work, computational chemistry offers powerful predictive tools. Density Functional Theory (DFT) calculations, for instance, can be employed to model the reaction pathways of this compound. These calculations can elucidate the structures of transition states, intermediates, and products, providing a molecular-level picture of the reaction mechanism. DFT can also be used to calculate thermodynamic and kinetic parameters, offering insights that can be difficult to obtain experimentally.
Table 2: Applications of Computational Chemistry in Studying this compound
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Model reaction pathways (e.g., hydrolysis, alkylation). | Elucidation of transition state structures and activation energies. |
| Molecular Dynamics (MD) Simulations | Simulate the interaction of the compound with biomolecules (e.g., a DNA strand) in a solvent environment. | Understanding of binding modes, conformational changes, and the initial steps of the alkylation process. |
| Quantitative Structure-Property Relationship (QSPR) | Predict physical and chemical properties. | Correlation of molecular structure with properties like boiling point, vapor pressure, and solubility. |
Exploration of Structural Analogs for Mechanistic Probes and Understanding Structure-Activity Relationships
This compound belongs to a larger family of sulfur mustard-related compounds. noaa.gov Its structure features two reactive 2-chloroethylthio groups separated by a three-carbon propane (B168953) linker. A crucial area of future research is the synthesis and analysis of structural analogues to probe how molecular structure dictates reactivity and mechanism.
By systematically modifying the structure—for example, by altering the length of the alkyl linker between the sulfur atoms (e.g., comparing it to bis(2-chloroethylthio)methane (B14111843) or 1,2-bis[(2-chloroethyl)thio]ethane), introducing substituents on the linker, or changing the alkylating group—researchers can establish structure-activity relationships (SAR). researchgate.netnih.gov These studies are fundamental to understanding the role of the propane bridge in positioning the two reactive groups and influencing the kinetics of intramolecular cyclization (to form a sulfonium (B1226848) ion) and subsequent alkylation reactions. Comparing the reactivity of these analogues provides invaluable insight into the mechanistic details of this class of compounds.
Table 3: Examples of Structural Analogs for SAR Studies
| Compound Name | CAS Number | Structural Difference from this compound |
|---|---|---|
| Bis(2-chloroethylthio)methane | 63869-13-6 | Methylene (-CH2-) linker instead of a propane linker. nih.gov |
| 1,2-Bis[(2-chloroethyl)thio]ethane (Sesquimustard or Q) | 3563-36-8 | Ethane (-CH2CH2-) linker instead of a propane linker. researchgate.net |
Integration of Multi-Omics Approaches for Comprehensive Biomolecular Interaction Mapping (in non-clinical contexts)
To gain a holistic understanding of how this compound interacts with complex biological systems at a molecular level, future research can integrate multi-omics technologies. nih.gov These approaches, applied in non-clinical contexts such as in vitro cell cultures or model organisms, can provide an unbiased, system-wide map of biomolecular interactions.
Proteomics: This can identify the specific proteins that are alkylated by the compound. Using advanced mass spectrometry-based proteomics, researchers can pinpoint the exact amino acid residues that are modified, providing a detailed "adductome." This helps in identifying the primary molecular targets and understanding the functional consequences of these modifications.
Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels (e.g., via RNA-seq), transcriptomics can reveal which genes and cellular pathways are activated or suppressed in response to exposure to the compound. This can highlight cellular stress responses and repair mechanisms.
Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a cell or organism. It can reveal downstream effects of protein or DNA damage, such as perturbations in energy metabolism, oxidative stress, or nucleotide biosynthesis.
By integrating these datasets, researchers can construct a comprehensive model of the compound's mechanism of action, linking the initial chemical reactions to the broader biological response. nih.gov This systems-level perspective is invaluable for building predictive models of its activity.
Q & A
Q. What synthetic routes are commonly employed for 1,3-Bis(2-chloroethylthio)propane, and how can purity be optimized?
A two-step alkylation method is typically used:
Reaction : 1,3-Propanedithiol reacts with 2-chloroethyl chloride in the presence of a base (e.g., NaOH) to form the bis-thioether linkage.
Purification : Vacuum distillation (boiling point: 339.9±27.0°C at 760 mmHg) is effective due to the compound’s thermal stability .
Validation : Gas chromatography (GC) with flame ionization detection (FID) confirms purity, leveraging its predicted retention index and boiling point .
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR Spectroscopy : H and C NMR identify chloroethyl and propane backbone signals, with sulfur-induced deshielding effects.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 233.222 (CHClS) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (~650 cm) and C-S (~700 cm) bonds confirm functional groups .
Q. What safety protocols are critical for handling this compound?
- Controlled Substance : Classified under Schedule 1A04 and regulated by DHS due to its structural similarity to sulfur mustards .
- Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection.
- Storage : Store in airtight containers at ≤4°C, segregated from oxidizing agents .
Advanced Research Questions
Q. How do experimental thermodynamic properties compare with computational predictions?
- Experimental Data : Boiling point (339.9±27.0°C) and density (1.2±0.1 g/cm) from GC and pycnometry .
- Computational Predictions : Joback’s method estimates ΔfH° (gas) = -135.55 kJ/mol and T = 571.98 K, while ACD/Labs predicts logP = 3.04 .
- Resolution : Discrepancies arise from approximations in group contribution methods; experimental validation is recommended for critical parameters .
Q. What computational models predict its environmental fate and reactivity?
- EPI Suite : Estimates biodegradation half-life (>100 days) and bioaccumulation factor (BCF = 348.40), suggesting persistence in aquatic systems .
- Molecular Dynamics (MD) : Simulate solvation in polar solvents (e.g., water) using molar volume (194.8 cm) and surface tension (39.7 dyne/cm) to assess diffusion coefficients .
Q. How can degradation pathways be analyzed in environmental matrices?
Q. What in vitro models elucidate its mechanism of toxicity?
- Cell Lines : Human keratinocyte (HaCaT) assays assess cytotoxicity (LD via MTT assay).
- Biomarkers : Quantify glutathione depletion and DNA alkylation (e.g., using P-postlabeling) to mimic sulfur mustard toxicity mechanisms .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in vapor pressure predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
